4-amino-3-fluoro-N-methylbenzamide hydrochloride
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Overview
Description
4-amino-3-fluoro-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C8H9FN2O·HCl It is a derivative of benzamide, featuring an amino group at the 4-position, a fluoro group at the 3-position, and a methyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-fluoro-N-methylbenzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3-fluorobenzoic acid.
Amidation Reaction: The carboxylic acid group of 4-amino-3-fluorobenzoic acid is converted to an amide group through a reaction with methylamine. This step is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Hydrochloride Formation: The resulting 4-amino-3-fluoro-N-methylbenzamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-fluoro-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-amino-3-fluoro-N-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-3-fluoro-N-methylbenzamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and fluoro groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-fluoro-N-methylbenzamide
- 4-amino-3-chloro-N-methylbenzamide
- 4-amino-3-fluoro-N-ethylbenzamide
Uniqueness
4-amino-3-fluoro-N-methylbenzamide hydrochloride is unique due to the specific positioning of the amino and fluoro groups on the benzene ring, as well as the presence of the methyl group on the amide nitrogen
Properties
CAS No. |
2639458-28-7 |
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Molecular Formula |
C8H10ClFN2O |
Molecular Weight |
204.6 |
Purity |
95 |
Origin of Product |
United States |
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